molecular formula C20H32I2N4 B15168654 1,1'-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide CAS No. 872338-05-1

1,1'-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide

Cat. No.: B15168654
CAS No.: 872338-05-1
M. Wt: 582.3 g/mol
InChI Key: BLKQHGNKHQYSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound features two imidazolium rings connected by a 1,3-phenylene bridge, with butyl groups attached to the nitrogen atoms of the imidazolium rings. The diiodide counterions balance the positive charges on the imidazolium rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide typically involves the following steps:

    Formation of the Imidazolium Rings: The imidazolium rings can be synthesized through the cyclization of appropriate precursors, such as N-substituted imidazoles, under acidic conditions.

    Attachment of Butyl Groups: The butyl groups are introduced through alkylation reactions, where butyl halides react with the imidazole rings in the presence of a base.

    Formation of the 1,3-Phenylene Bridge: The imidazolium rings are connected via a 1,3-phenylene bridge through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of Diiodide Counterions: The final step involves the exchange of counterions to introduce diiodide ions, typically achieved through anion exchange reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolium-based radicals or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazolium rings to imidazoline or imidazole derivatives.

    Substitution: The butyl groups or the diiodide counterions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and transition metal oxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium radicals, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new pharmaceuticals.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as ionic liquids and conductive polymers, due to its unique ionic properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium rings can interact with nucleophilic sites on biomolecules, leading to the disruption of cellular processes in microorganisms. Additionally, the compound’s ability to form stable complexes with various substrates makes it an effective catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)tetrafluoroborate: Similar structure but with tetrafluoroborate counterions instead of diiodide.

    1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)hexafluorophosphate: Similar structure but with hexafluorophosphate counterions.

    1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)chloride: Similar structure but with chloride counterions.

Uniqueness

The uniqueness of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide lies in its specific counterions (diiodide), which can influence its solubility, reactivity, and overall chemical properties. The presence of diiodide ions can enhance the compound’s ability to participate in certain types of chemical reactions and interactions, making it distinct from its analogs with different counterions.

Properties

CAS No.

872338-05-1

Molecular Formula

C20H32I2N4

Molecular Weight

582.3 g/mol

IUPAC Name

3-butyl-1-[3-(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)phenyl]-1,2-dihydroimidazol-1-ium;diiodide

InChI

InChI=1S/C20H30N4.2HI/c1-3-5-10-21-12-14-23(17-21)19-8-7-9-20(16-19)24-15-13-22(18-24)11-6-4-2;;/h7-9,12-16H,3-6,10-11,17-18H2,1-2H3;2*1H

InChI Key

BLKQHGNKHQYSIO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C[NH+](C=C1)C2=CC(=CC=C2)[NH+]3CN(C=C3)CCCC.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.